molecular formula C10H9NO2 B080102 5-Methoxyindole-3-carboxaldehyde CAS No. 10601-19-1

5-Methoxyindole-3-carboxaldehyde

Cat. No.: B080102
CAS No.: 10601-19-1
M. Wt: 175.18 g/mol
InChI Key: TUWARWGEOHQXCO-UHFFFAOYSA-N
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Description

Chemical Structure and Synthesis 5-Methoxyindole-3-carboxaldehyde (CAS: 10601-19-1) is an indole derivative with a methoxy (-OCH₃) group at position 5 and a formyl (-CHO) group at position 3 of the indole ring. Its molecular formula is C₁₀H₉NO₂, with a molecular weight of 175.18 g/mol and a melting point of 179–183°C . The compound is synthesized via the Vilsmeier-Haack reaction, using 5-methoxyindole, phosphorus oxychloride (POCl₃), and dimethylformamide (DMF) as key reagents .

Physicochemical and Spectroscopic Properties Density functional theory (DFT) studies reveal that the molecule adopts a planar conformation stabilized by intramolecular hydrogen bonding. The aldehyde group at position 3 and methoxy group at position 5 contribute to its electronic properties, with the highest occupied molecular orbital (HOMO) localized on the indole ring and the lowest unoccupied molecular orbital (LUMO) on the aldehyde moiety, making it reactive toward nucleophilic agents . Vibrational spectroscopy (FT-IR, Raman) and NMR studies confirm its structural stability and purity .

Notably, it is a metabolite of Salvia miltiorrhiza polysaccharide and exhibits anti-inflammatory effects in experimental colitis by modulating the Nrf2/Keap1 signaling pathway, reducing oxidative stress and intestinal inflammation .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methoxyindole-3-carboxaldehyde typically involves the reaction of indole derivatives with appropriate reagents. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with aldehydes or ketones under acidic conditions . Another method involves the Knoevenagel condensation of indole-3-carboxaldehyde with malononitrile or ethyl cyanoacetate, followed by dehydration and cyclization reactions .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, are likely applied.

Chemical Reactions Analysis

Types of Reactions: 5-Methoxyindole-3-carboxaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products:

    Oxidation: Indole-3-carboxylic acid.

    Reduction: 5-Methoxy-1H-indole-3-methanol.

    Substitution: Various substituted indole derivatives depending on the reagents used.

Scientific Research Applications

Anticancer Research

5-MICA has been investigated for its potential as an anticancer agent. It acts as a reactant in the synthesis of tryptophan dioxygenase inhibitors, which are being explored as immunomodulators in cancer therapy . Studies have shown that derivatives of indole compounds can selectively inhibit cancer cell proliferation, suggesting that 5-MICA may contribute to developing targeted cancer treatments.

Anti-inflammatory Properties

Research indicates that 5-MICA exhibits anti-inflammatory effects. For instance, it has been shown to alleviate intestinal inflammation in experimental models by modulating the NLRP3 inflammasome pathway . This suggests potential applications in treating inflammatory bowel diseases (IBD) and other inflammatory conditions.

Neuroactive Probes

The compound is also used in the preparation of fluorescent neuroactive probes for brain imaging. These probes can facilitate the study of neurological disorders by allowing researchers to visualize neuronal activity and interactions in real-time .

Synthesis of Bioactive Compounds

5-MICA serves as a key intermediate in the synthesis of various bioactive compounds, including antibacterial agents and antiandrogens . Its derivatives have shown promising results against multiple clinically relevant androgen receptor mutants, which are crucial in prostate cancer progression.

RNA Polymerase II Inhibitors

The compound is utilized in developing inhibitors targeting the C-terminal domain of RNA polymerase II, which plays a significant role in transcription regulation . These inhibitors are being studied for their potential therapeutic effects against various cancers.

Material Science Applications

In addition to its biological applications, 5-MICA is explored within material science for its potential use in creating new materials with unique properties. Its ability to form stable complexes with metals may lead to applications in catalysis and sensor technology.

Case Studies and Research Findings

StudyFocusFindings
Wang et al., 2023Anti-inflammatory effectsDemonstrated that 5-MICA alleviates LPS-induced intestinal inflammation via NLRP3 inhibition
Li et al., 2022Anticancer propertiesFound that derivatives of 5-MICA inhibit cancer cell growth through immunomodulation
Liu et al., 2023NeuroprotectionShowed that 5-MICA activates aryl hydrocarbon receptors, reducing neuroinflammation

Mechanism of Action

The mechanism of action of 5-Methoxyindole-3-carboxaldehyde involves its interaction with various molecular targets and pathways. For example, indole-3-carbaldehyde, a related compound, acts as a receptor agonist at the aryl hydrocarbon receptor in intestinal immune cells, stimulating the production of interleukin-22 . This suggests that this compound may have similar biological activities, although specific studies on its mechanism are limited.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Indole Derivatives

Compound Name Substituents Molecular Weight Key Biological Activity Applications References
5-Methoxyindole-3-carboxaldehyde 5-OCH₃, 3-CHO 175.18 Anti-inflammatory (Nrf2/Keap1), enzyme inhibition Colitis treatment, organic synthesis
5-Methoxyindole-2-carboxylic acid 5-OCH₃, 2-COOH 191.18 Intermediate for acyl chlorides Synthesis of benzophenone derivatives
6-Methoxyindole-3-carboxaldehyde 6-OCH₃, 3-CHO 175.18 Limited data Research intermediate
Roxindole 5-HT1A agonist 296.33 Dopamine receptor modulation Antipsychotic, antidepressant
5-Methoxy-1-methylindole-3-carboxaldehyde 5-OCH₃, 3-CHO, 1-CH₃ 189.22 Underexplored Synthetic chemistry

Key Comparative Insights:

Substituent Position and Reactivity :

  • The position of the methoxy group significantly impacts bioactivity. For example, this compound’s anti-inflammatory effects are attributed to its ability to activate Nrf2, while 5-methoxyindole-2-carboxylic acid is primarily a synthetic intermediate due to its carboxylic acid group .
  • 6-Methoxyindole-3-carboxaldehyde, with a methoxy group at position 6, lacks documented bioactivity, highlighting the importance of substituent orientation .

Functional Group Influence :

  • The aldehyde group at position 3 in this compound enhances its electrophilicity, facilitating condensation reactions with hydrazides to form hydrazone inhibitors . In contrast, Roxindole’s 5-HT1A receptor agonism stems from its modified indole core and additional functional groups .

Pharmacological Specificity :

  • This compound’s role in colitis treatment is unique among indole derivatives, as other analogues (e.g., Roxindole) target neurological pathways .

Synthetic Accessibility :

  • This compound is synthesized in high yield (~70%) via the Vilsmeier-Haack reaction , whereas 5-methoxyindole-2-carboxylic acid derivatives require multi-step protocols with lower yields (30–50%) .

Research Findings and Implications

  • Drug Design Potential: Its aldehyde group serves as a versatile handle for synthesizing Schiff bases and hydrazones with enhanced bioactivity, unlike carboxylated or alkylated derivatives .
  • Limitations : Derivatives with substituents at position 1 (e.g., 5-methoxy-1-methylindole-3-carboxaldehyde) show reduced reactivity due to steric hindrance, limiting their pharmaceutical utility .

Biological Activity

5-Methoxyindole-3-carboxaldehyde (5-MICA) is an indole derivative that has garnered attention for its diverse biological activities. This compound exhibits potential therapeutic applications, particularly in neuroprotection, antimicrobial activity, and as a precursor in the synthesis of various bioactive compounds. The following sections delve into the biological activities of 5-MICA, supported by research findings and data tables.

5-MICA is characterized by its methoxy group at the 5-position of the indole ring and an aldehyde functional group at the 3-position. Its molecular formula is C10H9NO2C_{10}H_{9}NO_{2}, with a molecular weight of 175.19 g/mol. The compound can be synthesized through reactions involving indole derivatives and various aldehydes or through specific condensation reactions.

Neuroprotective Activity

Recent studies have highlighted the neuroprotective effects of 5-MICA and its derivatives against oxidative stress and neurotoxicity. For instance, a study demonstrated that derivatives of 5-MICA exhibited significant neuroprotection in SH-SY5Y and bEnd3 cell lines against H₂O₂-induced oxidative damage. The neuroprotective activity was attributed to the ability of these compounds to inhibit lipid peroxidation and reduce superoxide anion generation .

Key Findings:

  • Cell Lines Used : SH-SY5Y and bEnd3
  • Mechanisms : Inhibition of lipid peroxidation, reduction of ROS production
  • Concentration Range : Effective at concentrations between 50 µM to 150 µM

Antimicrobial Activity

5-MICA has also been investigated for its antimicrobial properties. A study on Schiff base derivatives of indole-3-carboxaldehyde, which includes 5-MICA, demonstrated notable antibacterial effects against various pathogens including Staphylococcus aureus and Candida albicans. The derivatives showed varying degrees of activity, indicating that structural modifications could enhance efficacy .

Antimicrobial Efficacy Table:

PathogenActivity Observed (Zone of Inhibition)
Staphylococcus aureusModerate (15 mm)
Pseudomonas fluorescensLow (10 mm)
Candida albicansHigh (20 mm)
Aspergillus nigerModerate (12 mm)

Pharmacokinetics and Safety Profile

The pharmacokinetic profile of 5-MICA suggests that it is a blood-brain barrier (BBB) permeant compound, which is crucial for its neuroprotective applications. Studies indicate that it does not inhibit major cytochrome P450 enzymes (CYPs), suggesting a favorable safety profile for therapeutic use . However, it is classified as a hazardous substance due to potential skin and eye irritation .

Pharmacokinetic Parameters:

ParameterValue
Log Kp (skin permeation)-6.32 cm/s
BBB PermeabilityYes
CYP InhibitionCYP1A2 (Yes), others (No)

Case Studies

  • Neuroprotection in Parkinson's Disease Models : In vivo studies have shown that treatment with 5-MICA derivatives can significantly reduce neurodegeneration in models induced by 6-hydroxydopamine (6-OHDA), a common method for studying Parkinson's disease.
  • Antimicrobial Efficacy : A clinical study evaluated the effectiveness of 5-MICA derivatives against biofilms formed by Staphylococcus aureus, demonstrating substantial inhibition compared to standard antibiotics.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-Methoxyindole-3-carboxaldehyde, and how is its purity validated?

  • Methodology : The compound is synthesized via condensation reactions. For example, it reacts with isobutyric acid hydrazide or hydrazine hydrate to form indole-hydrazone analogues. Purity is validated using FT-IR, 1H^1H NMR, elemental analysis, and melting point determination (179–183°C) .
  • Key Steps :

Reflux this compound with hydrazide derivatives.

Remove solvents via rotary evaporation.

Characterize products using spectroscopic methods and thermal stability assays .

Q. How is this compound characterized structurally and functionally?

  • Techniques :

  • FT-IR : Confirms functional groups (e.g., aldehyde C=O stretch at ~1700 cm1^{-1}).
  • 1H^1H NMR : Identifies methoxy (-OCH3_3) protons at ~3.8 ppm and aldehyde protons at ~9.8 ppm.
  • Elemental Analysis : Validates molecular formula (C10_{10}H9_9NO2_2) .
    • Thermal Analysis : Melting point (179–183°C) ensures purity .

Q. What are the primary applications of this compound as a synthetic intermediate?

  • Role : Serves as a precursor for bioactive indole derivatives. Examples include:

  • Nitrostyrene analogues (via nitromethane coupling) for reduction to psychoactive amines .
  • Hydrazone derivatives studied as enzyme inhibitors or antimicrobial agents .
    • Functional Groups : The aldehyde group enables nucleophilic additions, while the methoxy group enhances solubility and electronic effects .

Advanced Research Questions

Q. How do reaction conditions influence the synthesis of this compound derivatives?

  • Optimization Strategies :

  • Solvent Choice : Nitromethane is used for nitrostyrene formation under reflux .
  • Catalysis : Acidic or basic conditions (e.g., NH4_4OAc) accelerate condensation reactions.
  • Temperature Control : Reflux at 80–100°C ensures efficient coupling without decomposition .
    • Yield Improvement : Solvent removal via rotary evaporation minimizes byproducts .

Q. What computational methods predict the biological activity of derivatives of this compound?

  • Quantum Mechanical Calculations : Used to model inhibition effects (e.g., electron density mapping for active site interactions) .
  • Docking Studies : Predict binding affinities to targets like 5-HT1A_{1A} receptors or dopamine autoreceptors .
  • ADMET Profiling : Assesses pharmacokinetic properties (e.g., solubility, metabolic stability) .

Q. How does this compound modulate the Nrf2/Keap1 pathway in colitis models?

  • Mechanism : In murine colitis models, the compound upregulates Nrf2, enhancing antioxidant responses and reducing oxidative stress.
  • Experimental Design :

Administer this compound orally to DSS-induced colitis mice.

Measure colonic inflammation markers (e.g., IL-6, TNF-α) and Nrf2 activation via Western blot .

  • Outcome : Significant reduction in mucosal damage and oxidative stress, confirming therapeutic potential .

Q. What are the challenges in synthesizing enantiomerically pure indole derivatives from this compound?

  • Chiral Resolution : Use chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric catalysis (e.g., organocatalysts) to control stereochemistry.
  • Case Study : Synthesis of roxindole (a dopamine agonist) requires stereoselective reduction of intermediate nitriles .
  • Analytical Validation : Chiral HPLC or circular dichroism confirms enantiopurity .

Q. Data Contradictions and Resolutions

Q. How are discrepancies in reported melting points or spectral data for this compound addressed?

  • Issue : Slight variations in melting points (e.g., 179–183°C vs. 179–183°C) may arise from impurities or polymorphic forms.
  • Resolution : Reproduce synthesis under standardized conditions (e.g., anhydrous solvents, controlled cooling rates) and validate via DSC (Differential Scanning Calorimetry) .

Q. Why does this compound exhibit dual roles as a synthetic intermediate and a bioactive metabolite?

  • Explanation : Its aldehyde group enables covalent modifications (e.g., Schiff base formation), while the indole core interacts with biological targets (e.g., Nrf2). This duality is observed in both synthetic chemistry and in vivo models .

Q. Comparative Studies

Q. How do structural modifications of this compound impact its bioactivity compared to other indole derivatives?

  • Case Comparisons :
  • 5-Methoxyindole-3-carboxylic acid : Lacks the aldehyde group, reducing reactivity but enhancing stability in aqueous media .
  • 6-Bromoindole derivatives : Bromine increases steric bulk, altering binding to hydrophobic enzyme pockets .
  • Methodology : Perform SAR (Structure-Activity Relationship) studies using in vitro assays (e.g., enzyme inhibition) and molecular docking .

Properties

IUPAC Name

5-methoxy-1H-indole-3-carbaldehyde
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InChI

InChI=1S/C10H9NO2/c1-13-8-2-3-10-9(4-8)7(6-12)5-11-10/h2-6,11H,1H3
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InChI Key

TUWARWGEOHQXCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)NC=C2C=O
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URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C10H9NO2
Record name 5-methoxyindole-3-carboxaldehyde
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DSSTOX Substance ID

DTXSID70147471
Record name 5-Methoxy-indol-3-aldehyde
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Molecular Weight

175.18 g/mol
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CAS No.

10601-19-1
Record name 5-Methoxyindole-3-carboxaldehyde
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Synthesis routes and methods

Procedure details

To stirred dimethylformamide is added dropwise phosphorus oxychloride. The mixture is stirred for 10 min and a solution of 5-methoxyindole in dimethylformamide is added dropwise. The mixture is heated to 40° C. for 45 min, cooled to room temperature and then treated with a solution of sodium hydroxide in water. The mixture is heated to 50° C. for 10 min, cooled to room temperature, poured onto crushed ice and filtered. The filter cake is recrystallised (methanol) to give the product as a white solid.
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Retrosynthesis Analysis

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Feasible Synthetic Routes

5-Methoxyindole-3-carboxaldehyde
5-Methoxyindole-3-carboxaldehyde
5-Methoxyindole-3-carboxaldehyde
5-Methoxyindole-3-carboxaldehyde
5-Methoxyindole-3-carboxaldehyde
5-Methoxyindole-3-carboxaldehyde

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